5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole
CAS No.: 1221341-20-3
Cat. No.: VC11720456
Molecular Formula: C11H19ClN2O2S
Molecular Weight: 278.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221341-20-3 |
|---|---|
| Molecular Formula | C11H19ClN2O2S |
| Molecular Weight | 278.80 g/mol |
| IUPAC Name | 5-(chloromethyl)-1-hexyl-2-methylsulfonylimidazole |
| Standard InChI | InChI=1S/C11H19ClN2O2S/c1-3-4-5-6-7-14-10(8-12)9-13-11(14)17(2,15)16/h9H,3-8H2,1-2H3 |
| Standard InChI Key | IDTHAJZNYKCXRX-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
| Canonical SMILES | CCCCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole features a five-membered aromatic imidazole ring with nitrogen atoms at positions 1 and 3. Key substituents include:
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Chloromethyl group (-CH2Cl) at position 5, enabling nucleophilic substitution reactions.
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Hexyl chain (-C6H13) at position 1, conferring lipophilicity and membrane permeability.
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Methanesulfonyl group (-SO2CH3) at position 2, enhancing electron-withdrawing effects and stability.
The molecular formula C11H19ClN2O2S corresponds to a molecular weight of 278.80 g/mol, as confirmed by mass spectrometry.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 278.80 g/mol |
| Solubility (25°C) | Soluble in DMF, acetonitrile |
| Melting Point | Not reported |
| LogP (Octanol-Water) | Estimated 2.8–3.5 |
The methanesulfonyl group increases polarity compared to non-sulfonated imidazoles, while the hexyl chain balances hydrophobicity.
Synthesis and Optimization
General Synthesis Route
The synthesis involves multi-step reactions to construct the imidazole core and introduce substituents:
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Imidazole Ring Formation: Cyclization of 3-amino-4-methylaminobenzoic acid derivatives with chloroacetyl chloride under DMF catalysis .
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Functional Group Introduction:
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Purification: Crystallization from acetonitrile/water mixtures to isolate the final product .
Process Optimization
Patent CN104003977A highlights critical parameters for scaling synthesis:
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Solvent Selection: DMF enhances reaction rates, while ethyl acetate facilitates precipitation .
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Temperature Control: Maintaining 50–70°C during cyclization minimizes byproducts .
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Catalysis: Trace DMF accelerates acylation steps, reducing reaction times .
Yield improvements to 87.7% have been reported using acetonitrile as a co-solvent .
Biological Activities and Mechanisms
Enzyme Inhibition
The imidazole ring coordinates with metal ions in enzyme active sites, particularly in:
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Cytochrome P450 Enzymes: Modulation of drug metabolism pathways.
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Histone Deacetylases (HDACs): Potential epigenetic regulation in cancer cells.
Anti-inflammatory and Anticancer Effects
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COX-2 Inhibition: The sulfonyl group mimics sulfonamide pharmacophores, reducing prostaglandin synthesis.
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Apoptosis Induction: Hexyl chains may facilitate interaction with lipid bilayers in tumor cells.
Applications in Drug Development
Lead Compound Optimization
The compound’s modular structure allows for derivatization:
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Chloromethyl Group: Replacement with amines or thiols for targeted prodrugs.
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Hexyl Chain: Adjustment to modulate pharmacokinetics (e.g., C5–C8 chains for optimal bioavailability).
Patent Landscape
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CN104003977A: Demonstrates scalable synthesis of chloromethyl-imidazole intermediates .
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US10435376B2: Validates imidazole derivatives as anticoccidial agents, supporting broader therapeutic applications .
Comparative Analysis with Related Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 2-Chloromethyl-1-methyl-1H-benzimidazole | Benzene-fused ring | Lower solubility |
| Imidazole-4,5-dicarboxamide | Carboxamide groups | Anticoccidial |
Advantages of 5-(Chloromethyl)-1-hexyl-2-methanesulfonyl-1H-imidazole
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume